molecular formula C16H11N3O3S B13713878 (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13713878
M. Wt: 325.3 g/mol
InChI Key: OTKRVOXOPIJRAY-GXDHUFHOSA-N
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Description

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of a nitrobenzylidene group and an imidazole ring. This structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10+

InChI Key

OTKRVOXOPIJRAY-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S

Origin of Product

United States

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